AMP-PNP

Vue d'ensemble

Description

AMP-PNP (tétralithium), également connu sous le nom d'adénylyl-imidodiphosphate tétralithium, est un analogue non-hydrolysable de l'adénosine triphosphate (ATP). Il est largement utilisé dans la recherche biochimique en raison de sa capacité à imiter l'ATP tout en étant résistant à l'hydrolyse. Ce composé est particulièrement utile dans les études impliquant des processus ATP-dépendants, car il peut inhiber l'activité ATPase et stabiliser les interactions entre les protéines et les nucléotides .

Applications De Recherche Scientifique

AMP-PNP (tetralithium) has a wide range of scientific research applications, including:

Biochemistry: Used to study ATP-dependent enzyme systems and protein-nucleotide interactions.

Cell Biology: Inhibits fast axonal transport and stabilizes the interaction of membranous organelles with microtubules.

Molecular Biology: Used in the preparation of nucleotide solutions and fluorescence assays.

Pharmacology: Acts as a competitive inhibitor in ATP-dependent systems, making it useful in drug discovery and development.

Mécanisme D'action

Target of Action

AMP-PNP, also known as Adenylyl-imidodiphosphate, is a non-hydrolysable analogue of ATP . It primarily targets ATP-dependent systems, including enzymes like adenylate cyclase , heavy meromyosin, myosin, and actomyosin . It also interacts with the K_ir6 (K_ATP) channel and has been found to inhibit fast axonal transport, stabilizing the interaction of membranous organelles with microtubules .

Mode of Action

This compound acts as a competitive inhibitor of most ATP-dependent systems . It is a good substrate for enzymes hydrolyzing between the α- and β-phosphorus atom, yet it is resistant to enzymes cleaving between the β- and γ-phosphorus atom . In the presence of this compound, motor proteins can use either of two different mechanisms as a motor enzyme .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the ATPase activity of heavy meromyosin, myosin, and actomyosin . It also inhibits the mitochondrial F1-ATPase . Furthermore, this compound has been used to study the mechanism of DNA topoisomerase II, which can drive changes in higher-order chromosome architecture without enzymatically modifying DNA .

Pharmacokinetics

It is known that this compound is a competitive inhibitor, suggesting that it competes with atp for binding sites on atp-dependent enzymes . This could potentially affect the bioavailability of ATP in these systems.

Result of Action

The result of this compound’s action is the inhibition of ATP-dependent systems . By acting as a competitive inhibitor, this compound can disrupt the normal function of these systems, leading to changes in cellular processes that depend on ATP. For example, it can inhibit fast axonal transport, affecting the movement of organelles within cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the presence of ATP in the environment can affect the efficacy of this compound as a competitive inhibitor . Additionally, the stability of this compound can be affected by factors such as pH, as it is very unstable in acidic conditions .

Analyse Biochimique

Biochemical Properties

AMP-PNP plays a significant role in biochemical reactions. It acts as a competitive inhibitor of most ATP-dependent systems . This compound is a good substrate for enzymes hydrolyzing between the α- and β-phosphorus atom, yet it is resistant to enzymes cleaving between the β- and γ-phosphorus atom . It is also a substrate of snake venom phosphodiesterase and adenylate cyclase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits fast axonal transport and facilitates the interaction between membranous organelles and microtubules . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme inhibition or activation. This compound binds to the active sites of ATP-dependent enzymes, thereby inhibiting their activity . This binding interaction can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound inhibits fast axonal transport and stabilizes the interaction of membranous organelles with microtubules

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to play a role in the purine nucleotide cycle, where AMP converts into IMP and the byproduct ammonia

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to inhibit fast axonal transport and facilitate the interaction between membranous organelles and microtubules

Subcellular Localization

It is known to inhibit fast axonal transport and facilitate the interaction between membranous organelles and microtubules , suggesting that it may be localized to areas of the cell where these processes occur

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AMP-PNP (tétralithium) est préparé synthétiquement par une série de réactions chimiques. La synthèse implique la formation d'une liaison P-N-P, qui remplace l'atome d'oxygène dans la liaison phosphate β,γ de l'ATP par un atome d'azote. Cette modification rend le composé non-hydrolysable. La voie de synthèse comprend généralement les étapes suivantes :

Formation d'adénosine 5'-monophosphate (AMP) : L'adénosine est phosphorylée pour former l'AMP.

Formation d'adénosine 5'-diphosphate (ADP) : L'AMP est encore phosphorylé pour former l'ADP.

Formation d'adénylyl-imidodiphosphate : L'ADP est mis en réaction avec l'imidodiphosphate pour former l'adénylyl-imidodiphosphate.

Formation de sel de lithium : Le produit final est converti en sa forme de sel tétralithium pour la stabilité et la solubilité.

Méthodes de production industrielle

La production industrielle d'this compound (tétralithium) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour assurer la pureté et la stabilité du composé. Le produit final est généralement stocké à basse température pour éviter sa dégradation .

Analyse Des Réactions Chimiques

Types de réactions

AMP-PNP (tétralithium) subit diverses réactions chimiques, notamment :

Inhibition de l'activité ATPase : Il agit comme un inhibiteur compétitif des systèmes enzymatiques ATP-dépendants, tels que l'ATPase de la myosine lourde et la F1-ATPase mitochondriale.

Liaison aux protéines : Il se lie aux protéines comme la myosine et l'actomyosine, en stabilisant leurs interactions avec les nucléotides.

Réactifs et conditions communs

Les réactifs couramment utilisés dans les réactions impliquant this compound (tétralithium) comprennent :

Imidodiphosphate : Utilisé dans la synthèse de l'adénylyl-imidodiphosphate.

Sels de lithium : Utilisés pour convertir le composé en sa forme tétralithium.

Solutions tampons : Utilisées pour maintenir le pH et la stabilité pendant les réactions.

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant this compound (tétralithium) sont généralement des complexes stables avec les protéines et les enzymes. Ces complexes sont utilisés pour étudier les processus ATP-dépendants et la cinétique enzymatique .

Applications de recherche scientifique

This compound (tétralithium) a une large gamme d'applications de recherche scientifique, notamment :

Biochimie : Utilisé pour étudier les systèmes enzymatiques ATP-dépendants et les interactions protéine-nucléotide.

Biologie cellulaire : Inhibe le transport axonal rapide et stabilise l'interaction des organites membranaires avec les microtubules.

Biologie moléculaire : Utilisé dans la préparation de solutions de nucléotides et d'essais de fluorescence.

Pharmacologie : Agit comme un inhibiteur compétitif dans les systèmes ATP-dépendants, ce qui le rend utile dans la découverte et le développement de médicaments.

Mécanisme d'action

This compound (tétralithium) exerce ses effets en imitant l'ATP tout en étant résistant à l'hydrolyse. Il inhibe de manière compétitive les systèmes enzymatiques ATP-dépendants en se liant aux sites actifs de ces enzymes. Cette inhibition empêche l'hydrolyse de l'ATP et stabilise les interactions protéine-nucléotide. Le composé interagit fortement avec des protéines comme la myosine et l'actomyosine, inhibant leur activité ATPase et affectant les processus cellulaires tels que la contraction musculaire et le transport intracellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine triphosphate (ATP) : Le substrat naturel de nombreux systèmes enzymatiques, hydrolysable et impliqué dans le transfert d'énergie.

Adénosine diphosphate (ADP) : Un produit de l'hydrolyse de l'ATP, impliqué dans le transfert d'énergie.

Adénosine monophosphate (AMP) : Un produit de l'hydrolyse de l'ADP, impliqué dans le transfert d'énergie.

Adénylyl-imidodiphosphate : Un analogue non-hydrolysable de l'ATP, similaire à l'AMP-PNP mais sans la forme de sel de lithium

Unicité

This compound (tétralithium) est unique en raison de sa nature non-hydrolysable et de sa capacité à inhiber l'activité ATPase. Contrairement à l'ATP, il ne subit pas d'hydrolyse, ce qui en fait un outil précieux pour étudier les processus ATP-dépendants sans la complication de la dégradation de l'ATP. Sa forme tétralithium améliore sa stabilité et sa solubilité, ce qui le rend adapté à diverses applications biochimiques et de biologie moléculaire .

Propriétés

IUPAC Name |

tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBDJIGGLGUOPP-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Li4N6O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993728 | |

| Record name | Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72957-42-7 | |

| Record name | Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

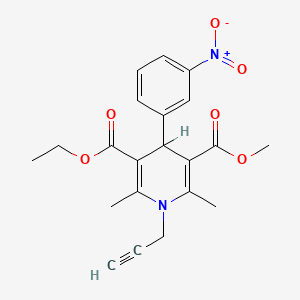

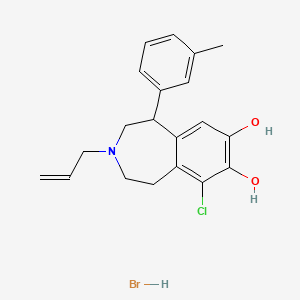

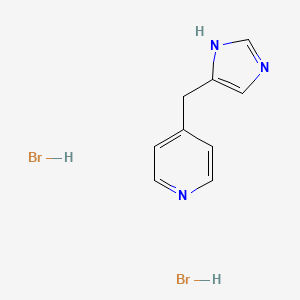

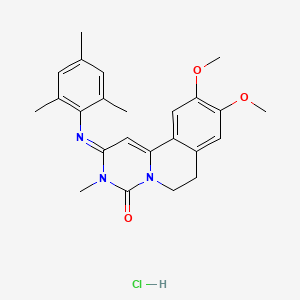

Feasible Synthetic Routes

Q1: How does AMP-PNP exert its effects on target proteins?

A1: this compound typically acts as a competitive inhibitor for ATP-binding sites in various proteins, including enzymes like kinases and ATPases. [, , ] It mimics the binding of ATP but prevents hydrolysis, effectively locking the target protein in a specific conformational state. [, , ]

Q2: Can you provide examples of this compound's influence on protein conformation and function?

A2: Certainly. In the study on Escherichia coli EF(0)F(1) ATPase, this compound binding induced significant conformational changes in the F(1) subunit, affecting its diameter, shape, and internal cavity. [] This highlights this compound's ability to trap specific enzyme conformations. Similarly, in human death-associated protein kinase (DAPK), this compound binding led to a more closed conformation compared to the apo-enzyme, indicating a transition towards a catalytically inactive state. []

Q3: Does this compound always act as an inhibitor?

A3: While generally considered an inhibitor, this compound can exhibit diverse effects depending on the target protein and experimental conditions. For instance, this compound enhanced nucleotide hydrolysis and trapping at the NBD2 domain of the cystic fibrosis transmembrane conductance regulator (CFTR) while inhibiting these processes at the NBD1 domain. [] This suggests a complex interplay between this compound and different ATP-binding domains within a protein.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H16N6O12P3, and its molecular weight is 507.19 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided papers don't delve into detailed spectroscopic analysis of this compound itself, fluorescence spectroscopy has been used to study its binding kinetics to proteins like Escherichia coli DnaB helicase. [] These studies utilize fluorescently labeled nucleotide analogs to monitor conformational changes in the protein upon ligand binding.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)